1-(3-Chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea
CAS No.: 52266-74-7
Cat. No.: VC9898515
Molecular Formula: C10H13ClN2OS
Molecular Weight: 244.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52266-74-7 |
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Molecular Formula | C10H13ClN2OS |
Molecular Weight | 244.74 g/mol |
IUPAC Name | 1-(3-chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea |
Standard InChI | InChI=1S/C10H13ClN2OS/c1-7-8(11)3-2-4-9(7)13-10(15)12-5-6-14/h2-4,14H,5-6H2,1H3,(H2,12,13,15) |
Standard InChI Key | STAWXIIFVPXACD-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC=C1Cl)NC(=S)NCCO |
Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=S)NCCO |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 1-(3-chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea . Common synonyms include:
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-(3-Chloro-2-methylphenyl)--(2-hydroxyethyl)thiourea
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CHEMBL182451
Molecular Structure and Conformation
The compound features a thiourea backbone () substituted with a 3-chloro-2-methylphenyl group and a 2-hydroxyethyl chain. The 2D and 3D conformations reveal a planar thiourea core, with the chloro and methyl groups on the aromatic ring contributing to steric and electronic effects . The hydroxyethyl side chain enhances solubility in polar solvents, a critical factor in drug formulation .
Table 1: Key Structural Identifiers
Property | Value | Source |
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SMILES | CC1=C(C=CC=C1Cl)NC(=S)NCCO | |
InChIKey | STAWXIIFVPXACD-UHFFFAOYSA-N | |
XLogP3 (Partition Coefficient) | 1.6 | |
Hydrogen Bond Donors | 3 |
Synthesis and Analytical Characterization
Spectroscopic Characterization
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FT-IR: Strong absorption bands at (C=S stretch) and (N-H stretch) .
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: Signals at (methyl group), (aromatic protons), and (hydroxyethyl protons) .
Physicochemical Properties
Thermodynamic and Kinetic Parameters
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Melting Point: Predicted to exceed based on analogous thioureas .
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Solubility: Moderate solubility in ethanol () and dimethyl sulfoxide (DMSO) .
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Lipophilicity: The XLogP3 value of 1.6 suggests moderate hydrophobicity, balancing membrane permeability and aqueous solubility .
Table 2: Computed Physicochemical Properties
Property | Value | Method/Source |
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Molecular Weight | 244.74 g/mol | PubChem |
Rotatable Bonds | 3 | PubChem |
Topological Polar Surface Area | 78.5 Ų | PubChem |
Biological Activity and Mechanistic Insights
Urease Inhibition
1-(3-Chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea exhibits potent urease inhibitory activity, with an IC of against jack bean urease (JBU) . This efficacy surpasses thiourea (IC = ) by three orders of magnitude. Kinetic studies reveal non-competitive inhibition, with a binding affinity () of . The hydroxyethyl group likely facilitates hydrogen bonding with active-site residues, enhancing inhibitory potency .
Antioxidant Activity
The compound demonstrates radical scavenging capacity in DPPH assays (), attributed to the thiourea moiety’s redox-active sulfur atom .
Industrial and Agrochemical Applications
Pesticide Development
Thiourea derivatives are integral to agrochemicals due to their fungicidal and herbicidal properties . This compound’s chloro and methyl substituents enhance stability in environmental conditions, making it a candidate for crop protection agents .
Drug Discovery
The compound’s urease inhibition profile positions it as a therapeutic candidate for peptic ulcers and kidney stone formation . Molecular docking simulations show strong interactions with urease’s flap region, disrupting substrate access .
Future Perspectives
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Structure-Activity Relationship (SAR) Studies: Modifying the hydroxyethyl chain could optimize bioavailability .
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In Vivo Efficacy Trials: Assessing toxicity and pharmacokinetics in mammalian models is critical for therapeutic translation .
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Environmental Impact Assessments: Evaluating degradation pathways in soil and water systems will guide agrochemical deployment .
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